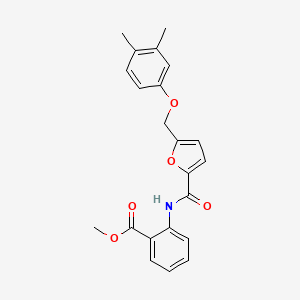![molecular formula C28H24N2O7S2 B11575415 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(thiophen-2-ylmethyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11575415.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(thiophen-2-ylmethyl)amino]phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety, a thiophene ring, and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the thiophene moiety and the trimethoxybenzoate group. Key steps include:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Attachment of the Thiophene Ring: This step involves the use of a thiophene derivative, which is coupled to the benzisothiazole core via a nucleophilic substitution reaction.
Introduction of the Trimethoxybenzoate Group: The final step involves esterification or amidation reactions to attach the trimethoxybenzoate group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the benzisothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the thiophene or benzisothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Material Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE: Lacks the thiophene moiety, which may affect its biological activity.
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURANYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE: Contains a furan ring instead of a thiophene ring, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of the thiophene ring in 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE distinguishes it from similar compounds, potentially enhancing its electronic properties and biological activity.
Properties
Molecular Formula |
C28H24N2O7S2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O7S2/c1-34-23-15-18(16-24(35-2)26(23)36-3)28(31)37-20-12-10-19(11-13-20)30(17-21-7-6-14-38-21)27-22-8-4-5-9-25(22)39(32,33)29-27/h4-16H,17H2,1-3H3 |
InChI Key |
JAAVTPAAJFTFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)N(CC3=CC=CS3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11575334.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl thiophene-2-carboxylate](/img/structure/B11575337.png)
![methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate](/img/structure/B11575340.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one](/img/structure/B11575350.png)
![6-Methyl-3-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11575360.png)
![5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11575363.png)
![N-(2-ethylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575366.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11575368.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11575370.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11575373.png)
![N,N-dimethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11575378.png)
![4-(methylsulfanyl)-2-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11575379.png)
![(6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11575382.png)

